molecular formula C5H4FNO3 B124337 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid CAS No. 145441-16-3

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid

Cat. No. B124337
M. Wt: 145.09 g/mol
InChI Key: WVUKMWOGVJZCSS-UHFFFAOYSA-N
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Description

5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated compound with the CAS Number: 145441-16-3 . It has a molecular weight of 145.09 and its IUPAC name is 5-(fluoromethyl)-3-isoxazolecarboxylic acid . The compound is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It appears as a powder and has a melting point of 142-144 degrees Celsius .


Synthesis Analysis

The synthesis of fluorinated compounds like 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid has been a topic of interest in recent years . Fluorination and fluoroalkylation are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds, respectively . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid include a molecular weight of 145.09, a melting point of 142-144 degrees Celsius, and it appears as a powder .

Scientific Research Applications

Antibacterial Activities

5-(Fluoromethyl)-1,2-oxazole-3-carboxylic Acid and its derivatives exhibit significant antibacterial properties. A study by Cooper et al. (1990) explored the synthesis and antibacterial activities of quinolones containing oxazole substituents, which showed greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990).

Synthesis Methods

Research by Herszman et al. (2019) demonstrated a sustainable synthesis of 5-fluoromethyl-2-oxazoles using electrochemistry, offering a green alternative to conventional reagent-based approaches (Herszman, Berger, & Waldvogel, 2019).

Pharmaceutical Application

Christov et al. (2006) discussed the preparation of compounds like 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, which have potential pharmaceutical applications due to their unique structural features (Christov, Kozekov, & Palamareva, 2006).

Amino Acid Synthesis

Burger et al. (2006) demonstrated the synthesis of α-trifluoromethyl α-amino acids using 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic equivalent, showcasing the compound's utility in the production of specialized amino acids (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

Organic Synthesis

The compound's utility extends to organic synthesis, as demonstrated by Wasserman et al. (1981), who used oxazoles as masked forms of activated carboxylic acids for the synthesis of macrolides (Wasserman, Gambale, & Pulwer, 1981).

Biologically Active Compounds

Ferrini et al. (2015) explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for the preparation of biologically active compounds based on the triazole scaffold, demonstrating the compound's potential in drug discovery (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Safety And Hazards

The safety data sheet for 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid suggests using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media . It also advises firefighters to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUKMWOGVJZCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438807
Record name 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid

CAS RN

145441-16-3
Record name 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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